molecular formula C9H5BrFNO B2512302 7-Bromo-8-fluoroquinolin-4-ol CAS No. 2111860-37-6

7-Bromo-8-fluoroquinolin-4-ol

Cat. No. B2512302
CAS RN: 2111860-37-6
M. Wt: 242.047
InChI Key: DHGUXOLSIZFBJX-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoroquinolin-4-ol is a chemical compound with a unique set of properties that make it valuable for many scientific fields of research and industry. It has a molecular formula of C9H5BrFNO and a molecular weight of 242.047 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with bromine and fluorine substituents at the 7 and 8 positions, respectively .

Scientific Research Applications

  • Functionalization of Fluoroquinolines : Research by Ondi, Volle, and Schlosser (2005) describes the conversion of 2-bromo-3-fluoroquinolines into carboxylic acids through halogen/metal permutation and carboxylation. This process demonstrates the potential of fluoroquinolines, including 7-Bromo-8-fluoroquinolin-4-ol, in synthesizing various organic compounds (Ondi, Volle, & Schlosser, 2005).

  • Photolabile Protecting Groups : A study by Fedoryak and Dore (2002) explored the use of brominated hydroxyquinoline as a photolabile protecting group. This group, including compounds like this compound, shows potential for releasing functional groups in biological messengers (Fedoryak & Dore, 2002).

  • Synthesis of Antibacterial Agents : Abdel‐Wadood et al. (2014) demonstrated the synthesis of quinoline derivatives, including this compound, for potential antibacterial applications. These compounds showed significant activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).

  • Photoluminescence Properties : The research by Ouyang Xin-hua, Zeng He-ping, and Xie Yan (2007) investigated the photoluminescence properties of 8-hydroxyquinoline derivatives, including those similar to this compound. These studies are crucial for applications in optical materials and sensors (Ouyang Xin-hua, Zeng He-ping, & Xie Yan, 2007).

  • Synthesis of Fluoromethyl-Containing Analogs : Golubev et al. (2010) developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, which are structurally related to this compound. These compounds have shown antitumor activity and are important in developing new anticancer drugs (Golubev et al., 2010).

Mechanism of Action

While the specific mechanism of action for 7-Bromo-8-fluoroquinolin-4-ol is not available, fluoroquinolones, a class of compounds to which it belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV .

Safety and Hazards

7-Bromo-8-fluoroquinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

7-bromo-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGUXOLSIZFBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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